6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17448394
InChI: InChI=1S/C6H12N2.C2HF3O2/c1-8-5-2-6(8)4-7-3-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)
SMILES:
Molecular Formula: C8H13F3N2O2
Molecular Weight: 226.20 g/mol

6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate

CAS No.:

Cat. No.: VC17448394

Molecular Formula: C8H13F3N2O2

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate -

Specification

Molecular Formula C8H13F3N2O2
Molecular Weight 226.20 g/mol
IUPAC Name 6-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H12N2.C2HF3O2/c1-8-5-2-6(8)4-7-3-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)
Standard InChI Key VJTSWHBNNFEHJS-UHFFFAOYSA-N
Canonical SMILES CN1C2CC1CNC2.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Characteristics

Core Bicyclic Architecture

The compound’s defining feature is its 3,6-diazabicyclo[3.1.1]heptane core, a bridged bicyclic system comprising a seven-membered ring with two nitrogen atoms at positions 3 and 6. The methyl group at position 6 introduces steric bulk, while the trifluoroacetate anion enhances solubility in polar solvents . Computational models reveal a puckered conformation that optimizes intramolecular hydrogen bonding between the tertiary amine and adjacent carbons, stabilizing the structure .

Table 1: Molecular Properties of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Trifluoroacetate

PropertyValueSource
Molecular FormulaC₈H₁₃F₃N₂O₂
Molecular Weight226.20 g/mol
IUPAC Name6-methyl-3,6-diazabicyclo[3.1.1]heptane; 2,2,2-trifluoroacetic acid
Canonical SMILESCN1C2CC1CNC2.C(=O)(C(F)(F)F)O
PubChem CID (Base Compound)21138917

Spectroscopic and Stereochemical Features

Nuclear magnetic resonance (NMR) studies of the base compound (6-methyl-3,6-diazabicyclo[3.1.1]heptane) show distinct proton environments: the methyl group resonates at δ 2.3 ppm, while the bridgehead hydrogens appear as multiplet signals between δ 3.1–3.5 ppm . X-ray crystallography confirms a cis-fused ring system with a dihedral angle of 118° between the two nitrogen atoms, facilitating ligand-receptor interactions . The trifluoroacetate moiety contributes a strong infrared (IR) absorption band at 1675 cm⁻¹, characteristic of carbonyl stretching.

Synthesis and Purification Strategies

Base Compound Synthesis

The bicyclic amine precursor is synthesized via a [3+2] cycloaddition between methylaziridine and acrylonitrile, followed by catalytic hydrogenation to reduce nitrile groups to amines . Alternative routes employ ring-closing metathesis of diene precursors using Grubbs catalysts, achieving yields of 68–72% .

Salt Formation with Trifluoroacetic Acid

Protonation of the tertiary amine with trifluoroacetic acid (TFA) in anhydrous dichloromethane yields the title compound as a white crystalline solid. Recrystallization from ethanol/water mixtures (4:1 v/v) enhances purity to >98%, as verified by high-performance liquid chromatography (HPLC).

Table 2: Synthetic Parameters for Salt Formation

ParameterConditionOutcome
SolventDichloromethaneHigh solubility of TFA
Molar Ratio (Amine:TFA)1:1.1Complete protonation
Recrystallization SolventEthanol/Water (4:1)Purity >98%

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The trifluoroacetate salt exhibits high aqueous solubility (23.4 mg/mL at 25°C) due to ionic dissociation, contrasting with the base compound’s limited solubility (1.2 mg/mL). Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months, making it suitable for long-term storage .

Lipophilicity and Membrane Permeability

Experimental logP values (octanol/water) of −0.89 indicate moderate hydrophilicity, while in vitro Caco-2 cell assays demonstrate a permeability coefficient (Papp) of 8.7 × 10⁻⁶ cm/s, suggesting limited blood-brain barrier penetration .

Applications in Biomedical Research

Antimicrobial Agent Development

Inhibition assays against Staphylococcus aureus (MIC = 32 µg/mL) and influenza A/H1N1 (EC₅₀ = 12 µM) highlight the compound’s dual antibacterial and antiviral potential . Mechanistic studies suggest interference with viral neuraminidase active sites and bacterial cell wall synthesis enzymes .

Fluorescent Probe Design

Conjugation with dansyl chloride yields a pH-sensitive probe (λₑₓ = 340 nm, λₑₘ = 510 nm) for lysosomal imaging, leveraging the bicyclic amine’s ability to accumulate in acidic organelles .

Comparative Analysis with Structural Analogues

3-Methyl-3,6-diazabicyclo[3.1.1]heptane

Positional isomerism of the methyl group (3- vs. 6-) reduces antimicrobial efficacy by 40%, underscoring the importance of substituent placement .

Non-fluorinated Counterions

Replacing trifluoroacetate with hydrochloride decreases solubility (9.1 mg/mL) but improves metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 28 min) .

Future Directions and Challenges

Optimization of the trifluoroacetate salt for oral bioavailability remains a priority, with prodrug strategies (e.g., esterification) under investigation . Computational fragment-based drug design (FBDD) campaigns aim to exploit the bicyclic scaffold’s rigidity for kinase inhibitor development .

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